Cas no 2034226-69-0 (1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline)

1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline is a structurally complex heterocyclic compound featuring an indoline core substituted with a pyridinyl group and a sulfonylated 1-methylimidazole moiety. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of both sulfonyl and nitrogen-containing heterocycles enhances its binding affinity and selectivity toward specific protein targets. Its synthetic versatility allows for further functionalization, making it valuable for structure-activity relationship studies. The compound's stability and solubility profile are advantageous for in vitro and in vivo applications, supporting its use in drug discovery and biochemical research.
1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline structure
2034226-69-0 structure
Product name:1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline
CAS No:2034226-69-0
MF:C17H16N4O2S
MW:340.399541854858
CID:5797681
PubChem ID:91813774

1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline Chemical and Physical Properties

Names and Identifiers

    • AKOS025315565
    • 1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-5-(pyridin-4-yl)-2,3-dihydro-1H-indole
    • F6445-2823
    • 1-(1-methylimidazol-4-yl)sulfonyl-5-pyridin-4-yl-2,3-dihydroindole
    • 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline
    • 2034226-69-0
    • Inchi: 1S/C17H16N4O2S/c1-20-11-17(19-12-20)24(22,23)21-9-6-15-10-14(2-3-16(15)21)13-4-7-18-8-5-13/h2-5,7-8,10-12H,6,9H2,1H3
    • InChI Key: XNDAFCALHQWBGH-UHFFFAOYSA-N
    • SMILES: S(C1=CN(C)C=N1)(N1C2C=CC(C3C=CN=CC=3)=CC=2CC1)(=O)=O

Computed Properties

  • Exact Mass: 340.09939694g/mol
  • Monoisotopic Mass: 340.09939694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 543
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 76.5Ų
  • XLogP3: 1.6

1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6445-2823-5μmol
1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-5-(pyridin-4-yl)-2,3-dihydro-1H-indole
2034226-69-0 90%+
5μl
$63.0 2023-05-20
Life Chemicals
F6445-2823-15mg
1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-5-(pyridin-4-yl)-2,3-dihydro-1H-indole
2034226-69-0 90%+
15mg
$89.0 2023-05-20
Life Chemicals
F6445-2823-30mg
1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-5-(pyridin-4-yl)-2,3-dihydro-1H-indole
2034226-69-0 90%+
30mg
$119.0 2023-05-20
Life Chemicals
F6445-2823-10mg
1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-5-(pyridin-4-yl)-2,3-dihydro-1H-indole
2034226-69-0 90%+
10mg
$79.0 2023-05-20
Life Chemicals
F6445-2823-40mg
1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-5-(pyridin-4-yl)-2,3-dihydro-1H-indole
2034226-69-0 90%+
40mg
$140.0 2023-05-20
Life Chemicals
F6445-2823-2μmol
1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-5-(pyridin-4-yl)-2,3-dihydro-1H-indole
2034226-69-0 90%+
2μl
$57.0 2023-05-20
Life Chemicals
F6445-2823-50mg
1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-5-(pyridin-4-yl)-2,3-dihydro-1H-indole
2034226-69-0 90%+
50mg
$160.0 2023-05-20
Life Chemicals
F6445-2823-10μmol
1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-5-(pyridin-4-yl)-2,3-dihydro-1H-indole
2034226-69-0 90%+
10μl
$69.0 2023-05-20
Life Chemicals
F6445-2823-75mg
1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-5-(pyridin-4-yl)-2,3-dihydro-1H-indole
2034226-69-0 90%+
75mg
$208.0 2023-05-20
Life Chemicals
F6445-2823-20μmol
1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-5-(pyridin-4-yl)-2,3-dihydro-1H-indole
2034226-69-0 90%+
20μl
$79.0 2023-05-20

Additional information on 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline

Comprehensive Analysis of 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline (CAS No. 2034226-69-0)

In the rapidly evolving field of medicinal chemistry, 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline (CAS No. 2034226-69-0) has emerged as a compound of significant interest due to its unique structural features and potential therapeutic applications. This sulfonyl indoline derivative combines a pyridinyl moiety with a methylimidazole group, creating a scaffold that is being explored for its role in modulating various biological targets. Researchers are particularly intrigued by its potential in kinase inhibition and receptor modulation, which aligns with current trends in precision medicine and targeted drug discovery.

The structural complexity of 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline offers multiple points for structure-activity relationship (SAR) optimization, making it a valuable candidate for lead compound development. Its heterocyclic framework is particularly noteworthy, as similar structures have shown promise in addressing inflammatory pathways and cellular signaling mechanisms. This has led to increased searches for "imidazole sulfonamide therapeutics" and "pyridine-containing drug candidates" in scientific literature databases, reflecting growing academic and industrial interest.

From a synthetic chemistry perspective, the preparation of CAS 2034226-69-0 involves sophisticated sulfonylation techniques and cross-coupling reactions, topics that frequently appear in organic chemistry forums and patent applications. The compound's molecular weight (approximately 340.38 g/mol) and lipophilicity parameters make it suitable for blood-brain barrier penetration studies, a hot topic in neuropharmacology research. Recent publications have highlighted its potential in central nervous system (CNS) drug design, generating substantial discussion in medicinal chemistry communities.

Analytical characterization of 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline typically employs advanced techniques such as LC-MS, NMR spectroscopy, and X-ray crystallography. These methods are crucial for verifying the compound's purity profile and stereochemical configuration, which are critical factors in pharmaceutical development. The rise of "quality by design (QbD)" approaches in drug manufacturing has further increased the relevance of such analytical protocols for this compound class.

In the context of drug discovery pipelines, derivatives of 2034226-69-0 are being evaluated for their pharmacokinetic properties and metabolic stability. The presence of both basic nitrogen atoms and aromatic systems in its structure creates interesting possibilities for salt formation and cocrystal engineering, strategies that can enhance drug solubility and bioavailability. These aspects are frequently searched in connection with "formulation optimization" and "drug delivery systems".

The intellectual property landscape surrounding 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline reveals active patent activity, particularly in areas of small molecule therapeutics for chronic diseases. This aligns with current healthcare priorities addressing age-related disorders and lifestyle diseases. The compound's potential as a scaffold for library synthesis makes it valuable for high-throughput screening platforms, a technology that continues to revolutionize drug discovery workflows.

Environmental and green chemistry considerations for synthesizing CAS 2034226-69-0 have gained attention, with researchers exploring catalytic methods and solvent-free conditions to improve the atom economy of its production. These developments respond to the pharmaceutical industry's growing emphasis on sustainable manufacturing practices, a topic generating numerous searches for "green synthesis of heterocycles".

As computational methods advance, in silico studies of 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline have provided insights into its binding affinities and molecular interactions. The integration of AI-driven drug design tools has accelerated the exploration of its therapeutic potential, making it a frequent subject in discussions about digital chemistry platforms and machine learning in drug discovery.

The future research directions for this compound likely involve combination therapies and polypharmacology approaches, reflecting broader trends in personalized medicine. Its privileged structure characteristics suggest potential applications beyond initial indications, possibly in immunomodulation or metabolic regulation. These possibilities continue to drive scientific inquiry and patent filings related to this versatile chemical entity.

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